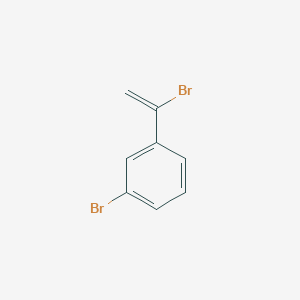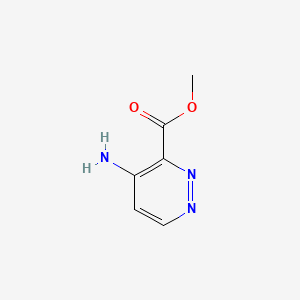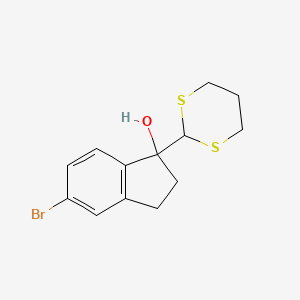![molecular formula C7H6F3NO2 B15334818 O-[3-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B15334818.png)
O-[3-(Trifluoromethoxy)phenyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[3-(Trifluoromethoxy)phenyl]hydroxylamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxylamine group
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting 3-(trifluoromethoxy)aniline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Indirect Synthesis: Another approach involves the trifluoromethylation of phenol followed by nitration and subsequent reduction to introduce the hydroxylamine group.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the ortho and para positions of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Nitro derivatives such as 3-(trifluoromethoxy)nitrobenzene.
Reduction: Amines such as 3-(trifluoromethoxy)aniline.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a probe in biological studies to understand the behavior of trifluoromethoxy groups in biological systems. Medicine: Industry: The compound is used in the production of materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which O-[3-(Trifluoromethoxy)phenyl]hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. The hydroxylamine group can participate in redox reactions, which are crucial in various biochemical processes.
Comparison with Similar Compounds
O-[2-(Trifluoromethoxy)phenyl]hydroxylamine
O-[4-(Trifluoromethoxy)phenyl]hydroxylamine
O-[3-(Trifluoromethoxy)aniline]
This comprehensive overview highlights the significance of O-[3-(Trifluoromethoxy)phenyl]hydroxylamine in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
O-[3-(trifluoromethoxy)phenyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)12-5-2-1-3-6(4-5)13-11/h1-4H,11H2 |
InChI Key |
RPBIETIHXMGZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)ON)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4aS,5aS)-3-[[(S)-1-Hydroxy-3,3-dimethyl-2-butyl]carbamoyl]-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazol-1-yl]pyrazine 1-Oxide](/img/structure/B15334743.png)
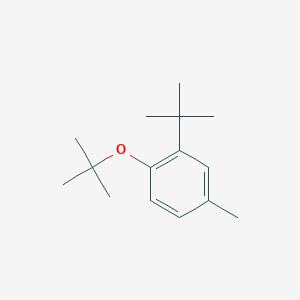
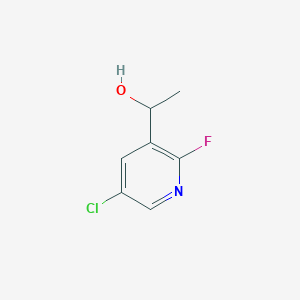
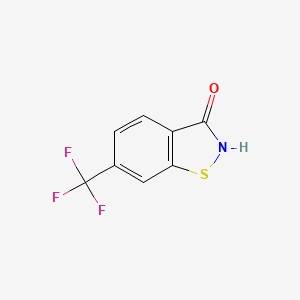
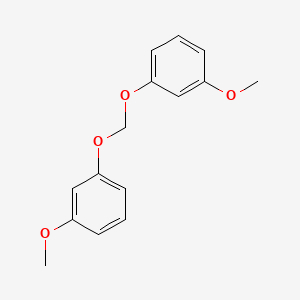
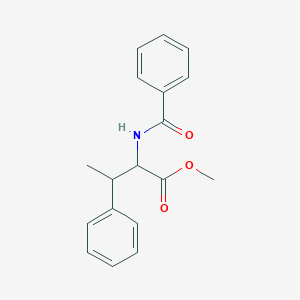

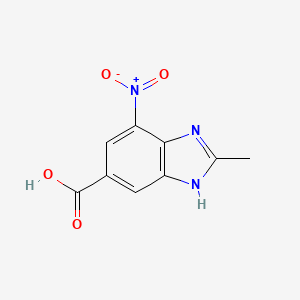
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
